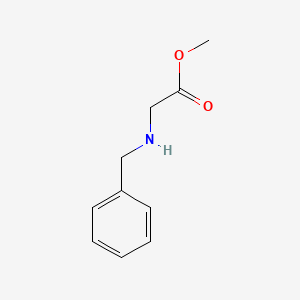

Methyl 2-(benzylamino)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWVZBDVSNLPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329665 | |

| Record name | methyl 2-(benzylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17136-35-5 | |

| Record name | methyl 2-(benzylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 2-(benzylamino)acetate: Strategies and Methodologies for Researchers and Drug Development Professionals

Abstract

Methyl 2-(benzylamino)acetate, also known as N-benzylglycine methyl ester, is a pivotal intermediate in organic synthesis, finding extensive application in the construction of complex molecular architectures, particularly in pharmaceutical and agrochemical research.[1][2] This technical guide provides an in-depth analysis of the primary synthetic routes to this versatile building block. We will dissect the mechanistic underpinnings, operational nuances, and comparative efficacy of the two predominant synthetic strategies: the N-alkylation of methyl glycinate and the reductive amination pathway. Additionally, the direct esterification of N-benzylglycine will be discussed as a viable alternative. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the critical insights necessary for informed methodological selection and optimization.

Introduction: The Strategic Importance of this compound

The molecular scaffold of this compound incorporates several key reactive sites: a secondary amine, an ester functionality, and a benzyl group that can serve as a protecting group.[1] This trifecta of functionality allows for a diverse range of subsequent chemical transformations, including further alkylation or acylation at the nitrogen, hydrolysis of the ester to the corresponding carboxylic acid for amide bond formation, and de-benzylation to reveal the primary amine.[1] Its utility as a precursor for biologically active compounds and chiral drugs underscores its significance in medicinal chemistry.[3] This guide aims to provide a robust understanding of its synthesis, enabling chemists to efficiently produce this valuable intermediate.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and practical methods involve the formation of the N-benzyl bond. Below, we compare the two primary approaches.

| Parameter | N-Alkylation of Methyl Glycinate | Reductive Amination | Esterification of N-benzylglycine |

| Starting Materials | Methyl glycinate (often as HCl salt), Benzyl halide (e.g., chloride, bromide) | Benzylamine, Methyl glyoxylate (or a precursor) | N-benzylglycine, Methanol |

| Key Reagents | Base (e.g., triethylamine, K₂CO₃) | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Pd)[4] | Acid catalyst (e.g., HCl, H₂SO₄) |

| Typical Yields | Moderate to High (can be affected by side reactions)[5] | Generally High | High[6] |

| Primary Byproducts | N,N-dibenzylglycine methyl ester, unreacted starting materials[5] | Minimal if the imine formation and reduction are efficient | Water |

| Process Simplicity | Relatively straightforward, one-pot reaction | Can be a one-pot reaction, requires careful control of reduction conditions | Simple, direct reaction |

| Scalability | Good, but control of exotherms and byproduct formation is crucial | Excellent, widely used in industrial processes | Good, but requires the prior synthesis or purchase of N-benzylglycine |

Synthetic Pathways: A Mechanistic Deep Dive

The following diagram illustrates the primary synthetic routes to this compound.

Caption: Primary synthetic routes to this compound.

Method 1: N-Alkylation of Methyl Glycinate

This is a classical and direct approach for forming the N-benzyl bond via a nucleophilic substitution reaction. The free amino group of methyl glycinate acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide.

Causality Behind Experimental Choices:

-

Starting Material: Glycine methyl ester is typically used as its hydrochloride salt, which is more stable and less prone to polymerization than the free base.[7]

-

Base: A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrochloride salt and generate the free, nucleophilic amine in situ. The choice of base can influence the reaction rate and the formation of byproducts. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

-

Solvent: A polar aprotic solvent like ethanol, acetonitrile, or DMF is commonly employed to dissolve the reactants and facilitate the SN2 reaction.

-

Temperature: The reaction is often heated to increase the rate of alkylation. However, excessive temperatures can promote the formation of the N,N-dibenzylated byproduct.[5] Careful temperature control is therefore crucial for selectivity.

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired product and any byproducts. The final product's identity and purity should be confirmed by NMR spectroscopy and HPLC.[3]

Method 2: Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[8] This process involves the condensation of an amine (benzylamine) with a carbonyl compound (a methyl glyoxylate equivalent) to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[4]

Causality Behind Experimental Choices:

-

Carbonyl Source: Methyl glyoxylate is the ideal carbonyl partner, but it can be unstable. Often, a more stable precursor is used.

-

Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting aldehyde/ketone but are reactive enough to reduce the intermediate iminium ion.[4] This selectivity allows for a one-pot reaction. Catalytic hydrogenation (H₂/Pd) is another clean and efficient reduction method.

-

pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the reducing agent must be stable and active at the chosen pH.

Self-Validating System:

Similar to the N-alkylation method, reaction progress is monitored chromatographically. The key is to ensure complete formation of the imine before or during the reduction to avoid side reactions, such as the reduction of the starting carbonyl compound or the self-condensation of the aldehyde.

Method 3: Esterification of N-benzylglycine

This method is straightforward if N-benzylglycine is readily available. It follows the classic Fischer-Speier esterification mechanism.

Causality Behind Experimental Choices:

-

Acid Catalyst: A strong acid catalyst, such as hydrochloric acid or sulfuric acid, is required to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[6]

-

Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of the alcohol, driving the equilibrium towards the formation of the ester product according to Le Châtelier's principle.

-

Water Removal: While not always necessary with a large excess of alcohol, removal of the water byproduct can further increase the yield.

Self-Validating System:

The reaction can be monitored by the disappearance of the starting carboxylic acid (which has a different polarity from the ester product) on TLC. The final product is often isolated as its hydrochloride salt, which can be a stable, crystalline solid.[6]

Experimental Protocols

Protocol for N-Alkylation of Methyl Glycinate Hydrochloride

This protocol is adapted from a similar synthesis of the corresponding ethyl ester.[5]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine methyl ester hydrochloride (12.55 g, 0.1 mol) and absolute ethanol (100 mL).

-

Base Addition: Add triethylamine (20.2 g, 0.2 mol) to the suspension. Stir the mixture at room temperature for 30 minutes to generate the free base of glycine methyl ester.

-

Alkylation: Cool the mixture to 0-5 °C in an ice bath. Slowly add benzyl chloride (12.65 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, warm the reaction mixture to 40 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the triethylamine hydrochloride precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound as a liquid.

Protocol for Reductive Amination

-

Setup: In a round-bottom flask, dissolve benzylamine (10.7 g, 0.1 mol) and methyl glyoxylate (or its stable equivalent) (0.1 mol) in methanol (150 mL).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The pH can be adjusted to ~6 with acetic acid if necessary.

-

Reduction: Cool the solution to 0 °C. In small portions, add sodium borohydride (4.15 g, 0.11 mol) over 30-45 minutes. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic. Remove the methanol under reduced pressure.

-

Purification: Basify the aqueous residue with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by chromatography.

Conclusion

The synthesis of this compound is achievable through several reliable methods, with N-alkylation and reductive amination being the most prominent. The choice of method will depend on factors such as the availability and cost of starting materials, desired scale, and the specific equipment available. For directness and simplicity, N-alkylation is a strong candidate, although it requires careful control to minimize the formation of the di-alkylated byproduct. Reductive amination offers high selectivity and is often the method of choice for large-scale industrial production due to its efficiency and the avoidance of halide reagents. The esterification of N-benzylglycine provides an excellent alternative if the parent amino acid is the preferred starting material. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal synthesis for their specific needs.

References

- ChemicalBook. methyl 2-(benzylamino)

- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Synthesis: The Versatility of Methyl 2-(benzylamino)

- Guidechem. How to Synthesize N-Benzylglycine Ethyl Ester Efficiently and Cost-effectively?.

- BIOSYNCE. Methyl 2-(benzylamino)

- Benchchem. Low yield in N-Benzyl-N-Cbz-glycine synthesis and how to improve it.

- ChemSpider Synthetic Pages.

- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.

- Master Organic Chemistry.

- Benchchem. Methyl 2-(benzylamino)

- PenChem.

- Wikipedia. Glycine methyl ester hydrochloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. biosynce.com [biosynce.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to Methyl 2-(benzylamino)acetate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of Methyl 2-(benzylamino)acetate, a versatile secondary amine ester that serves as a crucial building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, robust synthetic protocols, detailed spectral analysis, and practical applications of this compound, grounding technical data with field-proven insights.

Introduction: The Strategic Value of a Versatile Building Block

This compound, also known as N-benzylglycine methyl ester, is a bifunctional organic molecule incorporating a secondary amine, an ester, and a benzyl protecting group. This unique combination of functionalities makes it a highly valuable intermediate in the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and heterocyclic chemistry. Its strategic importance lies in the ability to undergo a variety of chemical transformations at its reactive sites, allowing for the controlled and sequential introduction of molecular diversity. This guide will explore the fundamental characteristics and practical manipulation of this reagent, providing the necessary framework for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is paramount for its handling, reaction optimization, and purification. The compound is most commonly available as a free base (a liquid) or as a more stable hydrochloride salt (a solid).

Table 1: Core Physicochemical Properties

| Property | This compound (Free Base) | This compound HCl | Source(s) |

| CAS Number | 53386-64-4 | 17136-35-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 179.22 g/mol | 215.68 g/mol | [2] |

| Appearance | Liquid | White crystalline powder | [2][3] |

| Boiling Point | 143-144 °C at 6.8 Torr | Not applicable | [4] |

| Melting Point | Not applicable | 133-140 °C | [2] |

| Purity | Typically ≥95% | Typically ≥99% (HPLC) | [2][3] |

| Storage | Store at 4 °C | Store at 0-8 °C, sealed in dry conditions | [2][3] |

The presence of the benzyl group provides steric bulk and allows for its selective removal via catalytic hydrogenation, a common deprotection strategy in multi-step synthesis. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides. The secondary amine is a key reactive center for further alkylation, acylation, or participation in cyclization reactions.

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, scale, and desired purity. Two of the most prevalent and effective strategies are N-alkylation of a glycine precursor and reductive amination.

N-Alkylation of Glycine Methyl Ester

This classical and straightforward approach involves the direct alkylation of the primary amine of glycine methyl ester with a benzylating agent, such as benzyl bromide or benzyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

Causality Behind Experimental Choices:

-

Starting Material: Glycine methyl ester hydrochloride is often used as it is more shelf-stable than the free base. The free amine is generated in situ by the addition of a base.

-

Base Selection: A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is chosen because it is strong enough to deprotonate the ammonium salt and scavenge the HBr produced, but is not nucleophilic enough to compete with the glycine ester in reacting with benzyl bromide.

-

Solvent: A polar aprotic solvent such as acetonitrile or DMF is used to ensure the solubility of the reactants and facilitate the SN2 reaction.

Experimental Protocol: N-Alkylation

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine methyl ester hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

-

Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to generate the free amine.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting oil can be further purified by column chromatography on silica gel if necessary.

Reductive Amination

Reductive amination is an efficient one-pot method that involves the reaction of an aldehyde (benzaldehyde) with an amine (glycine methyl ester) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred reducing agents because they are mild enough not to reduce the starting aldehyde but are effective at reducing the intermediate iminium ion. This selectivity is crucial for the success of the one-pot reaction.

-

pH Control: The reaction is often carried out under mildly acidic conditions (e.g., using acetic acid) to catalyze the formation of the imine/iminium ion intermediate, which is the species that is actually reduced.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reducing agents and effectively solubilize the reactants.

Experimental Protocol: Reductive Amination

-

Setup: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) and benzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE).

-

Base Addition: Add triethylamine (1.1 eq) to neutralize the hydrochloride and stir for 10 minutes.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below is a summary of the expected spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.35-7.25 (m, 5H, Ar-H), 3.79 (s, 2H, N-CH₂-Ph), 3.72 (s, 3H, O-CH₃), 3.41 (s, 2H, N-CH₂-CO), ~2.0 (br s, 1H, N-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 172.5 (C=O), 139.0 (Ar-C, quat.), 128.6 (Ar-CH), 128.3 (Ar-CH), 127.3 (Ar-CH), 53.0 (N-CH₂-Ph), 51.8 (O-CH₃), 51.0 (N-CH₂-CO) |

| FT-IR (neat, cm⁻¹) | ~3350 (N-H stretch), 3030 (Ar C-H stretch), 2950, 2850 (Aliphatic C-H stretch), 1740 (C=O ester stretch), 1180 (C-O stretch) |

| Mass Spec (EI) | m/z (%): 179 (M⁺), 120 ([M-COOCH₃]⁺), 91 ([C₇H₇]⁺, benzyl cation, base peak) |

Expertise in Spectral Interpretation:

-

¹H NMR: The spectrum is characterized by a multiplet for the five aromatic protons of the benzyl group. Three distinct singlets are expected for the benzylic methylene (N-CH₂-Ph), the ester methyl (O-CH₃), and the alpha-methylene (N-CH₂-CO) protons. The N-H proton often appears as a broad singlet and its chemical shift can be variable.

-

¹³C NMR: The carbonyl carbon of the ester appears downfield around 172 ppm. The aromatic carbons appear in the 127-139 ppm region. The three aliphatic carbons (two methylenes and one methyl) are found in the 51-53 ppm range.

-

FT-IR: The most prominent peak will be the strong ester carbonyl (C=O) stretch around 1740 cm⁻¹. The N-H stretch will be a weaker, broader peak around 3350 cm⁻¹.

-

Mass Spectrometry: Under electron ionization, a common fragmentation pathway is the loss of the methoxycarbonyl group to form a fragment at m/z 120. The most stable fragment, and thus often the base peak, is the benzyl cation (tropylium ion) at m/z 91.

Applications in Drug Development and Heterocyclic Synthesis

This compound is a cornerstone intermediate for the construction of nitrogen-containing compounds, leveraging its dual reactivity.

Synthesis of Piperazine Derivatives

The compound is a key precursor for synthesizing substituted piperazines, a common scaffold in many active pharmaceutical ingredients (APIs). For example, it can be used in the synthesis of 1-methyl-3-phenylpiperazine, an intermediate for the antidepressant drug Mirtazapine[5][6].

In this conceptual pathway, the secondary amine is first acylated, followed by an intramolecular cyclization to form a piperazinedione ring system. Subsequent reduction of the amide carbonyls yields the piperazine core, which can be further functionalized.

Role in Antiviral Drug Synthesis

The structural motif derived from this compound is found in various compounds investigated for antiviral properties. N-benzyl amino acid esters can serve as starting points for peptidomimetics or as scaffolds for building heterocyclic systems with potential bioactivity against viruses like HIV and others[7][8]. The synthesis of these agents often involves leveraging the amine for coupling reactions and the ester for chain extension or cyclization.

The rationale for its use stems from the need to build molecules that can mimic natural peptides or interact with viral enzymes. The N-benzyl group can provide beneficial hydrophobic interactions within a target's binding site, and its eventual removal can unmask a secondary amine for further derivatization or to act as a key pharmacophoric feature.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

-

Toxicity: The compound is considered toxic and may cause skin and eye irritation. The GHS classification for the free base indicates it can cause severe skin burns and eye damage, and may cause respiratory irritation[9].

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The hydrochloride salt should be stored under inert atmosphere[2].

Conclusion

This compound is a reagent of significant utility for the synthesis of complex nitrogen-containing molecules. Its value is derived from the orthogonal reactivity of its functional groups—the nucleophilic secondary amine, the electrophilic ester, and the readily cleavable benzyl protecting group. This guide has provided a detailed examination of its properties, established robust and reliable synthetic protocols, offered a framework for its spectral characterization, and highlighted its strategic application in the synthesis of pharmaceutically relevant scaffolds. By understanding the causality behind the experimental choices and the reactivity of this molecule, researchers can effectively employ this compound as a powerful tool in the pursuit of novel chemical entities.

References

- BIOSYNCE. (n.d.). This compound CAS 53386-64-4.

- ChemicalBook. (n.d.). This compound | 17136-35-5.

- Chem-Impex. (n.d.). Benzyl glycine methyl ester hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 422659, this compound.

- Sigma-Aldrich. (n.d.). This compound | 53386-64-4.

- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-809.

- Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with NaBH4/AcOH. ARKIVOC 2008 (ix), 42-51.

- MDPI. (2010). Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted-Benzalamino)-4(3H)

- Rao, D. V. N., et al. (2006).

- BenchChem. (n.d.). Low yield in N-Benzyl-N-Cbz-glycine synthesis and how to improve it.

- Organic Syntheses. (n.d.). A procedure for the synthesis of methyl 2-azidoacetate.

- Taylor & Francis. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.

- Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.

- Google Patents. (n.d.). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.

- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

- NIST. (n.d.). WebBook for Benzoic acid, 2-(acetylamino)-, methyl ester.

- HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310).

- Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H activation.

- Google Patents. (n.d.). Antiviral compounds.

-

PubMed Central (PMC). (n.d.). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Retrieved from .

-

PubMed Central (PMC). (n.d.). Antiviral Agents in Development for Zika Virus Infections. Retrieved from .

- Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.

-

PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. Retrieved from .

- ChemicalBook. (n.d.). Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from .

- PubChemLite. (n.d.). This compound (C10H13NO2).

- ChemicalBook. (n.d.). This compound synthesis.

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from .

-

MDPI. (2025). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. Retrieved from .

- BenchChem. (n.d.). A Technical Guide to Methyl Bromoacetate: From Historical Discovery to Modern Synthetic Applications.

-

MDPI. (n.d.). Development and Effects of Influenza Antiviral Drugs. Retrieved from .

-

PubMed Central (PMC). (n.d.). A review: Mechanism of action of antiviral drugs. Retrieved from .

- PubMed. (n.d.). Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents.

- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.

-

Reddit. (n.d.). IR Spectra Help. Retrieved from .

- BenchChem. (n.d.). An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Methyl Benzilate.

-

Santa Cruz Biotechnology. (n.d.). This compound | CAS 17136-35-5. Retrieved from .

- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.

-

YouTube. (2013). Assigning a 1H NMR spectrum. Retrieved from .

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

-

YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from .

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523).

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from .

- ACS Publications. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst.

-

Reddit. (n.d.). N-alkylation of glycine. Retrieved from .

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from .

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from .

- Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview.

- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.

- ResearchGate. (n.d.). Methyl Glyoxylate.

- Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.

- RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids.

-

PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from .

-

PubMed Central (PMC). (n.d.). Antiviral Agents. Retrieved from .

-

Organic Chemistry Portal. (n.d.). Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates. Retrieved from .

-

Organic Syntheses. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Retrieved from .

- Google Patents. (n.d.). Method of synthesis of 1-acyl imidazoles.

-

Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from .

- Institute for Biomedical Sciences. (n.d.). Researchers Think New Discovery Can Fuel Development of Antiviral Measles Drugs.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. scbt.com [scbt.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoic acid, 2-(acetylamino)-, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to Methyl 2-(benzylamino)acetate (CAS: 53386-64-4)

Abstract

Methyl 2-(benzylamino)acetate, registered under CAS number 53386-64-4, is a versatile secondary amine ester that serves as a crucial building block in modern organic and medicinal chemistry. Its unique molecular architecture, featuring a reactive secondary amine, an ester functional group, and a removable benzyl protecting group, offers a trifecta of synthetic handles for constructing complex molecular frameworks. This guide provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, analytical characterization, reactivity, and key applications as a pharmaceutical intermediate. The methodologies and insights presented herein are grounded in established chemical principles to empower researchers in leveraging this compound for advanced scientific discovery.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound valued for its role as an intermediate in more complex syntheses.[1] Understanding its fundamental properties is the first step in its effective application.

1.1. Chemical Identity

-

IUPAC Name: this compound[2]

-

CAS Number: 53386-64-4[3]

-

Synonyms: Benzylamino-acetic acid methyl ester, N-(phenylmethyl)glycine Methyl Ester[1][4]

-

Molecular Formula: C₁₀H₁₃NO₂

-

SMILES: COC(=O)CNCC1=CC=CC=C1[2]

1.2. Physicochemical Data

A summary of the key physical and chemical properties is provided below, offering a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Weight | 179.22 g/mol | [2] |

| Monoisotopic Mass | 179.094628657 Da | [2] |

| Boiling Point | 143-144°C at 6.8 Torr | [1] |

| Appearance | Solid or liquid | [5] |

| Solubility | Soluble in common organic solvents. | N/A |

| Polar Surface Area | 38.3 Ų | [2] |

| Rotatable Bond Count | 4 | [6] |

1.3. Molecular Structure

The structure of this compound is foundational to its reactivity. The secondary amine is a key site for nucleophilic attack and substitution, while the ester group can undergo hydrolysis or amidation. The benzyl group serves as a robust protecting group for the amine, which can be selectively removed during a synthetic sequence.

Caption: Generalized workflow for the synthesis of the title compound.

2.2. Protocol: Synthesis via Esterification of N-Benzyl Glycine

This protocol is adapted from a documented laboratory procedure and represents a reliable method for obtaining the hydrochloride salt of the title compound, which can be neutralized to yield the free base. [7] Materials:

-

N-benzyl glycine (1.0 eq)

-

Methanol (MeOH)

-

4M HCl in Dioxane

Procedure:

-

Dissolution: Dissolve N-benzyl glycine (e.g., 500 mg, 3.0 mmol) in methanol (6 mL) in a suitable reaction flask equipped with a magnetic stirrer.

-

Acidification: To the stirring solution, add a 4M solution of HCl in dioxane (4 mL). The acid acts as a catalyst for the Fischer esterification.

-

Reaction: Seal the flask and stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the solvent and excess acid, yielding the crude product.

-

Result: The resulting white solid is this compound hydrochloride. For many subsequent reactions, this salt can be used directly, or it can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to provide the free amine.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound before its use in further applications. Standard methods include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. [1] 3.1. Spectroscopic Profile

While specific spectra are proprietary to the analyzing laboratory, the expected data based on the molecule's structure are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

A singlet for the methyl ester protons (-OCH₃).

-

A singlet for the methylene protons adjacent to the ester (-CH₂-CO).

-

A singlet for the benzylic protons (-CH₂-Ph).

-

A broad singlet for the amine proton (-NH-), which may exchange with D₂O.

-

A multiplet in the aromatic region corresponding to the five protons of the phenyl group.

-

-

¹³C NMR: The carbon NMR will show distinct peaks for the methyl carbon, the two methylene carbons, the carbonyl carbon, and the carbons of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Predicted m/z values for common adducts are critical for interpretation. [8] Table of Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

| [M+NH₄]⁺ | 197.12846 |

| [M-H]⁻ | 178.08736 |

| Data sourced from PubChemLite predictions.[8] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the presence of multiple reactive sites, allowing for diverse chemical manipulations. [4]It is widely used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. [1] 4.1. Key Reactive Sites

The molecule's functionality is dictated by its three primary components:

-

Secondary Amine: The nitrogen atom is nucleophilic and can readily undergo further alkylation or acylation to introduce new functional groups and build molecular complexity. [4]2. Ester Functionality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides—a common functional group in pharmaceuticals. [4]3. Benzyl Group: This group serves as a protecting group for the amine. It is stable under many reaction conditions but can be removed when necessary via catalytic hydrogenation (e.g., H₂, Pd/C), allowing for the unmasking of a primary amine.

Caption: Reactivity map of this compound.

4.2. Applications in Drug Development

This compound is a valuable starting material for creating libraries of molecules for drug screening. Its ability to participate in a wide range of organic reactions makes it a flexible tool for chemists aiming to construct complex molecular architectures. [4]It can be used in the synthesis of chiral drugs, leveraging its specific chemical properties. [1]For instance, derivatives of this scaffold have been explored in the development of various therapeutic agents.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as toxic and corrosive. [1][2] 5.1. Hazard Identification

According to the Globally Harmonized System (GHS), this chemical presents significant hazards. [2]

| Hazard Class | GHS Code | Description |

|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

GHS Pictograms:

-

Corrosion (Danger)

-

Irritant (Warning)

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [1]* Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Exposure Response: In case of accidental contact with skin or eyes, flush immediately with copious amounts of water and seek prompt medical assistance. [1] 5.3. Storage and Disposal

-

Storage: Store in a tightly sealed, light-proof container in a dry and well-ventilated place. [1]Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- BIOSYNCE. (n.d.). This compound CAS 53386-64-4.

- ChemicalBook. (n.d.). This compound synthesis.

- Biosynth. (n.d.). This compound | 53386-64-4.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 422659, this compound.

- Sigma-Aldrich. (n.d.). CAS 53386-64-4.

- ChemicalBook. (2022). This compound - Safety Data Sheet.

- ChemScene. (n.d.). 17136-35-5 | this compound hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis: The Versatility of this compound.

- PubChemLite. (n.d.). This compound (C10H13NO2).

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- ChemicalBook. (2022). This compound | 17136-35-5.

- GuideChem. (n.d.). This compound 17136-35-5 CAS NO.17136-35-5.

Sources

- 1. biosynce.com [biosynce.com]

- 2. This compound | C10H13NO2 | CID 422659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 53386-64-4 | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 17136-35-5, CasNo.17136-35-5 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

"Methyl 2-(benzylamino)acetate" hydrochloride CAS 17136-35-5

An In-Depth Technical Guide to Methyl 2-(benzylamino)acetate Hydrochloride (CAS 17136-35-5) for Advanced Research and Development

Abstract

This compound hydrochloride (CAS 17136-35-5) is a pivotal chemical intermediate, recognized for its role as a versatile building block in organic and medicinal chemistry. As a derivative of glycine, the simplest proteinogenic amino acid, it provides a robust scaffold for the synthesis of more complex molecules. Its hydrochloride salt form enhances stability and improves solubility, particularly in aqueous media, making it highly amenable to a variety of reaction conditions.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delineates the compound's physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, explores its critical applications in pharmaceutical and peptide synthesis, outlines rigorous analytical methods for quality control, and establishes clear safety and handling procedures. The insights herein are designed to empower scientists to leverage this compound's full potential in their research and development endeavors.

Chemical Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound hydrochloride is a white crystalline powder characterized by its high water solubility, a direct consequence of its hydrochloride salt form.[1] This attribute is particularly advantageous for applications in drug formulation and biological assays.

Table 1: Chemical Identification

| Identifier | Value | Source |

| CAS Number | 17136-35-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][4] |

| Molecular Weight | 215.68 g/mol | [2][4] |

| Synonyms | Benzyl glycine methyl ester hydrochloride, Bzl-Gly-Ome HCl | [1][5] |

| SMILES | COC(=O)CNCC1=CC=CC=C1.Cl | [2][3] |

| InChI Key | KITLJURGIVERDS-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystalline powder | [1] |

| Melting Point | 133-140 °C | [1] |

| Purity | Typically ≥97% | [2][6] |

| Solubility | Excellent in water; Soluble in methanol | [1][4] |

| Storage | Sealed in a dry, inert atmosphere at 2-8°C or room temperature | [2][7] |

Structural Representation

The structure combines a benzyl group for steric and electronic influence, a secondary amine for nucleophilic reactions, and a methyl ester as a reactive handle or protecting group for the carboxylic acid functionality.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Laboratory Protocol

This protocol is adapted from established synthetic procedures. [4] Materials:

-

N-benzyl glycine (1.0 eq)

-

Methanol (MeOH), anhydrous (approx. 12 mL per 500 mg of starting material)

-

4M Hydrogen Chloride (HCl) in 1,4-Dioxane (approx. 1.3 eq)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add N-benzyl glycine (e.g., 500 mg, 3.0 mmol).

-

Solvent Addition: Add anhydrous methanol (6 mL) to the flask and stir to dissolve the starting material.

-

Acid Catalyst Addition: Carefully add the 4M solution of HCl in dioxane (4 mL, ~4.0 mmol) to the reaction mixture.

-

Scientist's Note (Expertise): The use of HCl in dioxane provides a convenient, anhydrous source of the acid catalyst, which is critical for driving the Fischer esterification equilibrium towards the product by avoiding the presence of water, a competing nucleophile.

-

-

Reaction Execution: Seal the flask and allow the reaction mixture to stir at room temperature overnight. The extended reaction time ensures the esterification proceeds to completion.

-

Product Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the methanol, dioxane, and any excess HCl.

-

Final Product: The resulting residue is the target compound, this compound hydrochloride, typically as a white solid with high purity (often >99%). [4]The crude product is often of sufficient quality for subsequent steps without further purification.

Core Applications in Research and Drug Development

The utility of this compound hydrochloride stems from its trifunctional nature, making it a strategic precursor in several key areas of chemical and pharmaceutical R&D.

Peptide Synthesis

As a protected amino acid ester, it is an ideal starting point for peptide synthesis. The methyl ester protects the C-terminus, while the benzyl group offers N-terminal protection that can be removed under specific conditions (e.g., hydrogenolysis). This allows for controlled, stepwise elongation of peptide chains. [1]

Pharmaceutical Intermediate

This compound is a documented building block in the synthesis of various pharmaceuticals. [1][8]Its structure is incorporated into larger, more complex bioactive molecules. A notable example is its relevance in the synthesis of dihydropyridine-based calcium channel blockers like nicardipine, which are used to treat hypertension and angina. [9]

Neurological Drug Discovery

There is a specific interest in using this scaffold for developing drugs that target neurological disorders. [1]The benzylamino moiety can be a key pharmacophore for interacting with receptors or enzymes in the central nervous system.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. aablocks.com [aablocks.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 17136-35-5 [chemicalbook.com]

- 6. 17136-35-5 this compound hydrochloride AKSci 8398FY [aksci.com]

- 7. 17136-35-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. biosynce.com [biosynce.com]

- 9. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Methyl 2-(benzylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(benzylamino)acetate, a secondary amine and ester, is a versatile building block in organic synthesis, particularly valued in the design and development of novel pharmaceutical agents. Its structural motif is a precursor to a variety of more complex molecules, enabling the introduction of a benzylamino group which can be crucial for biological activity or serve as a protected primary amine. This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and chemical reactivity of this compound, with a focus on its practical applications in medicinal chemistry. Detailed, field-proven protocols for its preparation via reductive amination and direct N-alkylation are presented, along with an in-depth analysis of its spectroscopic characteristics. Furthermore, its utility as a key intermediate is highlighted through its application in the synthesis of biologically active compounds.

Introduction: The Strategic Importance of this compound in Synthesis

In the landscape of modern organic and medicinal chemistry, the efficient construction of molecular frameworks with desirable physicochemical and pharmacological properties is paramount. This compound (also known as N-benzylglycine methyl ester) emerges as a strategically important intermediate due to the presence of two key functional groups: a secondary amine and a methyl ester. This bifunctionality allows for a diverse range of chemical transformations, making it a valuable scaffold for library synthesis and lead optimization in drug discovery programs.

The benzyl group, while often employed as a protecting group for the amine, can also be an integral part of the final pharmacophore, engaging in crucial binding interactions with biological targets. The ester functionality provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid for amide bond formation, or reduction to an amino alcohol. This guide will delve into the practical aspects of working with this compound, from its synthesis to its application, providing the necessary technical details for its successful utilization in a research and development setting.

Synthesis of this compound: A Comparative Analysis of Methodologies

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups in more complex substrates. Here, we present two of the most common and reliable methods: Reductive Amination and Direct N-Alkylation.

Reductive Amination: A One-Pot Approach

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds and amines.[1] In the context of synthesizing this compound, this involves the reaction of a glyoxylate derivative with benzylamine, followed by in-situ reduction of the resulting imine intermediate. This one-pot procedure is often preferred for its operational simplicity and high yields.[2]

Causality Behind Experimental Choices:

-

Choice of Glyoxylate: Methyl glyoxylate is a common starting material. However, it can be prone to polymerization. Using a more stable precursor like methyl glyoxylate monohydrate is a practical alternative.

-

Reducing Agent: The selection of the reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones.[3] It is less toxic than sodium cyanoborohydride (NaBH₃CN), another common reagent for this transformation.[4] Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting aldehyde, potentially lowering the yield of the desired amine.[5]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used as solvents as they are compatible with the reducing agent and effectively dissolve the reactants.[3]

-

pH Control: The reaction is typically carried out under neutral or slightly acidic conditions to facilitate imine formation without causing significant decomposition of the reactants or the product.

Experimental Protocol: Reductive Amination

| Step | Procedure |

| 1 | To a solution of methyl glyoxylate (1.0 equivalent) in dichloromethane (DCM) is added benzylamine (1.0 equivalent). |

| 2 | The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate. |

| 3 | Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the reaction mixture. |

| 4 | The reaction is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. |

| 5 | Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. |

| 6 | The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL). |

| 7 | The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. |

| 8 | The crude product is purified by column chromatography on silica gel to afford pure this compound. |

Diagram of Reductive Amination Workflow:

Caption: Workflow for the synthesis of this compound via reductive amination.

Direct N-Alkylation: A Classical Approach

The direct N-alkylation of methyl glycinate with a benzyl halide is a more traditional method for preparing this compound. This SN2 reaction requires a base to neutralize the hydrogen halide formed during the reaction.

Causality Behind Experimental Choices:

-

Starting Material: Methyl glycinate is typically used as its hydrochloride salt, which is more stable and easier to handle than the free base. A base is therefore required to liberate the free amine in situ.

-

Base: An excess of a non-nucleophilic base, such as potassium carbonate or triethylamine, is used to both deprotonate the methyl glycinate hydrochloride and to scavenge the acid produced during the reaction. This drives the equilibrium towards the product.

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is suitable for SN2 reactions as it can dissolve the reactants and does not interfere with the nucleophilic attack.

-

Temperature: The reaction is often heated to increase the rate of the SN2 reaction.

Experimental Protocol: Direct N-Alkylation

| Step | Procedure |

| 1 | To a suspension of methyl glycinate hydrochloride (1.0 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile is added benzyl bromide (1.0 equivalent). |

| 2 | The reaction mixture is heated to reflux and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS. |

| 3 | After cooling to room temperature, the inorganic salts are removed by filtration. |

| 4 | The filtrate is concentrated under reduced pressure. |

| 5 | The residue is dissolved in ethyl acetate and washed with water and brine. |

| 6 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. |

| 7 | The crude product is purified by column chromatography. |

Diagram of Direct N-Alkylation Mechanism:

Caption: Mechanism of direct N-alkylation for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

The unambiguous identification and characterization of this compound are crucial for its use in subsequent synthetic steps. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The spectra provide information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 3.80 | s | 2H | Benzyl protons (-CH₂-Ph) |

| 3.75 | s | 3H | Methyl ester protons (-OCH₃) |

| 3.45 | s | 2H | Methylene protons (-CH₂-NH-) |

| 2.10 | br s | 1H | Amine proton (-NH-) |

¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | Ester carbonyl carbon (C=O) |

| 139.0 | Quaternary aromatic carbon (C-CH₂) |

| 128.6 | Aromatic methine carbons (ortho- and para-CH) |

| 128.4 | Aromatic methine carbons (meta-CH) |

| 127.3 | Aromatic methine carbon (ipso-CH) |

| 53.5 | Benzyl carbon (-CH₂-Ph) |

| 52.0 | Methyl ester carbon (-OCH₃) |

| 50.0 | Methylene carbon (-CH₂-NH-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3500 | N-H stretch (secondary amine) |

| 3030 | C-H stretch (aromatic) |

| 2850-2950 | C-H stretch (aliphatic) |

| 1735 | C=O stretch (ester) |

| 1450-1600 | C=C stretch (aromatic) |

| 1100-1300 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) is expected at m/z = 179. Key fragments include:

-

m/z 91: The tropylium cation ([C₇H₇]⁺), a very stable fragment resulting from the cleavage of the benzyl group. This is often the base peak.

-

m/z 120: Loss of the methoxycarbonyl group (•COOCH₃) from the molecular ion.

-

m/z 88: The [CH₂(NH)CH₂COOCH₃]⁺ fragment.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its secondary amine and ester functionalities. These groups can be selectively transformed to build more complex molecular architectures.

N-Acylation

The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. This reaction is useful for introducing a variety of substituents on the nitrogen atom.

Experimental Protocol: N-Acetylation

| Step | Procedure |

| 1 | To a solution of this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM at 0 °C is added acetyl chloride (1.1 equivalents) dropwise.[6] |

| 2 | The reaction is allowed to warm to room temperature and stirred for 2-4 hours. |

| 3 | The reaction is quenched with water, and the layers are separated. |

| 4 | The organic layer is washed with saturated aqueous sodium bicarbonate, brine, dried, and concentrated to give the N-acetylated product. |

Ester Hydrolysis

The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, N-benzylglycine. This is a key transformation for subsequent amide bond formation in peptide synthesis or the synthesis of other derivatives.

Experimental Protocol: Ester Hydrolysis

| Step | Procedure |

| 1 | This compound is dissolved in a mixture of methanol and water. |

| 2 | An aqueous solution of sodium hydroxide (1.1 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete. |

| 3 | The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with hydrochloric acid to precipitate the product. |

| 4 | The solid N-benzylglycine is collected by filtration, washed with cold water, and dried. |

Reduction of the Ester

The ester group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 2-(benzylamino)ethanol.[7] This transformation provides access to a different class of compounds with potential biological activities.

Experimental Protocol: Ester Reduction

| Step | Procedure |

| 1 | To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of this compound (1.0 equivalent) in THF dropwise.[8] |

| 2 | The reaction mixture is stirred at room temperature for 4-6 hours. |

| 3 | The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. |

| 4 | The resulting solid is filtered off, and the filtrate is dried and concentrated to give 2-(benzylamino)ethanol. |

Application in Drug Development: A Key Intermediate

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. The N-benzylglycine scaffold is found in a number of biologically active molecules.

One notable application is in the synthesis of benzodiazepine derivatives, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[9][10] The N-benzylglycine core can be incorporated into the benzodiazepine ring system through various synthetic strategies. For instance, N-benzylglycine, obtained from the hydrolysis of this compound, can be coupled with a 2-aminobenzophenone derivative, followed by cyclization to form the 1,4-benzodiazepine ring.[11]

Furthermore, the structural motif of this compound is a precursor for the synthesis of Nicardipine, a calcium channel blocker used to treat high blood pressure and angina.[12][13]

Conclusion

This compound is a versatile and valuable building block for organic and medicinal chemists. Its straightforward synthesis, well-defined spectroscopic properties, and diverse reactivity make it an ideal starting material for the preparation of a wide range of more complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents. The ability to readily access and functionalize the N-benzylglycine scaffold will undoubtedly continue to contribute to advancements in drug discovery and development.

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

- Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NOVEL CLAY CATALYST. International Journal of Pharmaceutical Sciences and Research, 5(7), 2895-2900.

-

Organic Syntheses. (n.d.). (S)-(-)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL-RUTHENIUM(II) DICHLORIDE. [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Optimizing Chemical Synthesis: The Versatility of this compound. [Link]

-

Wikipedia. (2023). Reductions with metal alkoxyaluminium hydrides. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

ChemBK. (2024). Benzyl glycine methyl ester hydrochloride (HPLC). [Link]

- Darsi, S. S. P., & Talluri, V. R. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.

-

University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- Lee, S. H., Mu, Y., Kim, G. W., Kim, J. S., Park, S. H., Jin, T., ... & Ham, W. H. (2013). Efficient synthesis of N-methylamides and amines via 4-(alkylamino) benzyl-N-methylamine as a new protecting group. Heterocycles, 87(8), 1749-1764.

-

Organic Syntheses. (n.d.). METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. [Link]

-

ScienceReady. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

- de Souza, R. O., & da Silva, J. F. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 1-8.

- Shibanuma, T., Iwanami, M., Fujimoto, M., & Takenaka, T. (1980). Synthesis of optically active 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nicardipine). Chemical & Pharmaceutical Bulletin, 28(9), 2809-2812.

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help! [Link]

-

Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

- Google Patents. (n.d.).

- Reddy, B. M., Sreekanth, P. M., & Lakshmanan, B. (2005). Synthesis of 1, 5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.

-

Aslanoğlu, F. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. ResearchGate. [Link]

- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)

- Wesołowska, A., & Wujec, M. (2024). the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences, 22(3), 81-91.

-

ScienceMadness. (2008). Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives. [Link]

- Kégl, T., & Kégl, T. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Aslanoğlu, F. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. ResearchGate. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). This compound. [Link]

-

Organic Syntheses. (n.d.). 1-Hydrosilatrane. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR Assignments of Triterpenoid Derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. EP0340064B1 - Benzodiazepines, process and intermediates for their preparation and their use in therapy - Google Patents [patents.google.com]

- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 12. Synthesis of optically active 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nicardipine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

Methyl 2-(benzylamino)acetate: A Versatile Intermediate for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(benzylamino)acetate, a secondary amino acid ester, has emerged as a particularly valuable and versatile intermediate. Its structure, which incorporates a reactive secondary amine, a readily transformable ester group, and a stable benzyl protecting group, offers multiple avenues for chemical modification. This unique combination of functionalities makes it a sought-after precursor in the synthesis of a wide array of compounds, ranging from novel heterocyclic scaffolds to active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering field-proven insights for researchers and professionals in organic synthesis and drug development.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of a chemical entity is the foundation of scientific communication. The following section provides the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N-Benzylglycine methyl ester, Benzylamino-acetic acid methyl ester, N-(phenylmethyl)glycine methyl ester |

| CAS Number | 53386-64-4 (for the free base), 17136-35-5 (for the hydrochloride salt)[2][3][4] |

| Molecular Formula | C₁₀H₁₃NO₂[1][2] |

| Molecular Weight | 179.22 g/mol [1][2] |

| InChI Key | UAWVZBDVSNLPDT-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC(=O)CNCC1=CC=CC=C1[1] |

Synthesis of this compound

The synthesis of this compound can be approached through several reliable routes, primarily involving the formation of the N-C bond between the benzyl group and the glycine moiety, followed or preceded by esterification. The choice of a specific synthetic pathway often depends on the availability of starting materials, desired scale, and purity requirements.

Synthesis Workflow Overview

The following diagram illustrates the common synthetic pathways to this compound.

Sources

The Synthesis of Methyl 2-(benzylamino)acetate: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(benzylamino)acetate, a versatile secondary amine ester, serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its structure, incorporating a secondary amine, an ester, and a benzyl group, offers multiple reaction sites for further chemical modification.[1] This guide provides a comprehensive examination of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms. We will delve into the intricacies of nucleophilic substitution and reductive amination pathways, offering field-proven insights into experimental design, optimization, and potential pitfalls. This document is intended to serve as a technical resource, blending theoretical principles with practical, actionable protocols for laboratory synthesis.

Introduction: The Strategic Importance of this compound

This compound, also known as N-benzyl glycine methyl ester, is a valuable intermediate in organic synthesis. The presence of a secondary amine allows for further alkylation or acylation, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid for amide bond formation.[1] The benzyl group often serves as a protecting group that can be selectively removed under specific conditions.[1] These characteristics make it a sought-after precursor for the synthesis of peptide-based therapeutics, bioactive molecules, and other complex organic structures.[2] Understanding the core mechanisms of its synthesis is paramount for achieving high yields, purity, and scalability in a research and development setting.

Primary Synthetic Pathways: A Mechanistic Exploration

Two principal reaction mechanisms dominate the synthesis of this compound: Nucleophilic Substitution and Reductive Amination . The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Nucleophilic Substitution: A Direct Approach

The most direct and widely utilized method for synthesizing this compound is the N-alkylation of benzylamine with a methyl haloacetate, typically methyl bromoacetate or methyl chloroacetate.[3] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanism:

The reaction proceeds via a concerted mechanism where the nucleophilic nitrogen atom of benzylamine attacks the electrophilic α-carbon of the methyl haloacetate. Simultaneously, the halide ion (e.g., bromide or chloride) is displaced as a leaving group.[4]

Diagram 1: SN2 Mechanism for the Synthesis of this compound

Caption: The SN2 reaction pathway for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Choice of Halide: Bromoacetates are generally more reactive than chloroacetates due to bromide being a better leaving group. This often leads to faster reaction times and lower required temperatures.

-

Role of a Base: The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct. This acid will protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the acid as it is formed.[3] An excess of benzylamine can also serve as the base, though this is less atom-economical.

-

Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred as they can solvate the cationic species without strongly solvating the nucleophile, thus accelerating the SN2 reaction.[5]

Potential Side Reactions:

A primary side reaction is the dialkylation of the product. The newly formed this compound is also a nucleophile and can react with another molecule of methyl haloacetate to form a tertiary amine. This can be minimized by using an excess of benzylamine relative to the methyl haloacetate.

Reductive Amination: An Alternative Pathway

Reductive amination offers a powerful and versatile alternative for the synthesis of secondary amines like this compound.[3] This two-step, one-pot process typically involves the reaction of glycine methyl ester with benzaldehyde to form an imine, which is then reduced in situ to the desired amine.[3][6]

Mechanism:

-